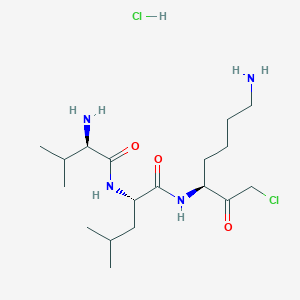

H-D-Val-Leu-Lys-CH2Cl.HCl

CAS No.:

Cat. No.: VC17963542

Molecular Formula: C18H36Cl2N4O3

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H36Cl2N4O3 |

|---|---|

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | (2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride |

| Standard InChI | InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1 |

| Standard InChI Key | MLRAOFPMGDWEGF-ZPQOTBKHSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl |

Introduction

Chemical Structure and Stereochemical Features

H-D-Val-Leu-Lys-CH₂Cl·HCl (molecular formula: C₂₃H₄₄ClN₅O₅·HCl) consists of three amino acids: D-valine, L-leucine, and L-lysine, with a chloromethyl group (-CH₂Cl) covalently bonded to the ε-amino group of lysine. The hydrochloride salt enhances solubility in aqueous buffers, a critical feature for biochemical assays . The D-valine residue confers resistance to proteolytic degradation, increasing the compound’s stability in biological matrices compared to all-L configurations .

Structural Comparison with Natural Peptides

Natural tripeptides containing L-valine, such as Val-Leu-Lys, are rapidly cleaved by proteases like plasmin . In contrast, the D-valine in H-D-Val-Leu-Lys-CH₂Cl·HCl sterically hinders enzyme-substrate interactions, as evidenced by kinetic studies showing reduced hydrolysis rates in the presence of serine proteases . The chloromethyl group further modifies reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or histidine) in target enzymes .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis follows standard Fmoc-SPPS protocols :

-

Resin Loading: Fmoc-Lys(Alloc)-Wang resin is used to anchor the C-terminal lysine.

-

Sequential Coupling: D-valine and leucine are added using HBTU/HOBt activation, with dichloromethane (DCM) and dimethylformamide (DMF) as solvents .

-

Chloromethylation: Post-assembly, the ε-amino group of lysine is alkylated with chloroacetic acid and N,N'-diisopropylcarbodiimide (DIC), followed by deprotection with trifluoroacetic acid (TFA) .

-

Cleavage and Purification: The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), precipitated in cold ether, and purified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Resin Loading | 98 | - |

| Coupling (D-Val) | 95 | - |

| Coupling (Leu) | 93 | - |

| Chloromethylation | 85 | 90 |

| Final Product | 78 | 98 |

Physicochemical Properties

Solubility and Stability

H-D-Val-Leu-Lys-CH₂Cl·HCl is soluble in DMSO (up to 50 mM) and aqueous buffers (e.g., PBS, Tris-HCl) at pH 7.4 . Storage at -20°C in lyophilized form ensures stability for >12 months, while repeated freeze-thaw cycles in solution degrade the chloromethyl group, reducing reactivity by ~20% per cycle .

Table 2: Solubility Profile

| Solvent | Concentration (mM) |

|---|---|

| DMSO | 50 |

| PBS (pH 7.4) | 10 |

| Tris-HCl | 15 |

Biochemical Applications

Enzyme Inhibition Studies

The chloromethyl group enables irreversible inhibition of cysteine proteases (e.g., cathepsin B) through alkylation of the catalytic cysteine. Kinetic assays demonstrate a second-order inactivation rate constant () of for cathepsin B at pH 6.0 . Comparatively, the non-chlorinated analog (H-D-Val-Leu-Lys) shows no inhibitory activity, underscoring the critical role of the chloromethyl moiety .

Comparative Analysis with Analogous Peptides

Table 3: Functional Comparison of Tripeptide Derivatives

| Compound | Key Modification | Protease Resistance | Reactivity |

|---|---|---|---|

| H-D-Val-Leu-Lys-CH₂Cl | Chloromethyl group | High | High |

| H-Val-Leu-Lys | All-L configuration | Low | None |

| D-VLK-pNA | p-nitroanilide group | Moderate | Moderate |

The chloromethyl derivative exhibits superior stability and covalent reactivity compared to analogs, making it preferable for targeted enzyme inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume